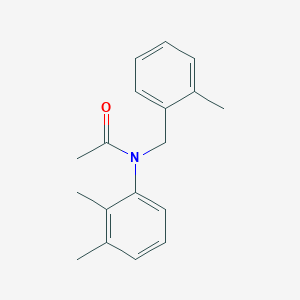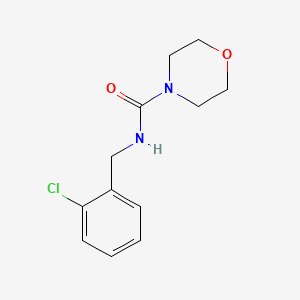
4-(2-methylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-(2-Methylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol derivatives typically involves multi-step reactions starting from suitable precursors such as hydrazides, thiocarbazates, or dithiocarbazates. These processes often require the cyclization of the precursor molecules under specific conditions to form the triazole ring, followed by further functionalization to introduce the desired phenyl groups. For example, the basic nucleus of a related triazole compound was synthesized by cyclization of potassium dithiocarbazinate with hydrazine hydrate in water under reflux conditions, demonstrating a general approach to accessing the triazole core (Singh & Kandel, 2013).
Molecular Structure Analysis
The molecular structure of triazole derivatives, including this compound, is characterized by X-ray crystallography and various spectroscopic techniques such as IR, NMR, and mass spectrometry. These methods provide detailed information on the arrangement of atoms within the molecule, the nature of chemical bonds, and the presence of functional groups. The molecular geometry, bond lengths, and angles are key features that influence the chemical reactivity and physical properties of these compounds. For instance, the crystal structure of a closely related triazole derivative was studied, revealing significant intermolecular interactions that stabilize the crystalline solid (Panini et al., 2014).
Chemical Reactions and Properties
Triazole derivatives undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions, allowing for further modifications of the triazole ring and the introduction of new functional groups. The reactivity of these compounds is often influenced by the electron-donating or withdrawing nature of substituents attached to the triazole ring. For example, the synthesis and reactivity of a series of triazole derivatives were explored, highlighting the versatility of the triazole core in organic synthesis (Rajurkar et al., 2016).
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and crystallinity, are determined by its molecular structure. These properties are crucial for the compound's application in various fields. Triazole derivatives typically exhibit good solubility in organic solvents, which is important for their use in chemical synthesis and pharmaceutical formulations. The melting points and solubility profiles are determined using standard analytical techniques, providing insights into the compound's behavior in different environments.
Chemical Properties Analysis
The chemical properties of triazole derivatives are characterized by their stability, reactivity, and interactions with other molecules. The presence of the triazole ring imparts significant stability to these compounds, making them resistant to hydrolysis and oxidation under standard conditions. However, the functional groups attached to the triazole core can participate in various chemical reactions, influencing the overall reactivity of the compound. Studies on the reactivity and electronic characteristics of triazole derivatives provide valuable information on their potential applications and interactions with biological targets (Odyntsova, 2016).
Propriétés
IUPAC Name |
4-(2-methylphenyl)-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c1-11-7-9-13(10-8-11)15-17-18-16(20)19(15)14-6-4-3-5-12(14)2/h3-10H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZZRAYOQWREQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357593 |
Source


|
| Record name | F0311-0906 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5736-97-0 |
Source


|
| Record name | F0311-0906 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(1-cyclohexen-1-yl)ethyl]-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5884383.png)


![2-[(2-anilino-2-oxoethyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5884400.png)
![4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5884402.png)
![2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5884409.png)


![2-(4-isopropoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5884437.png)


![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5884459.png)